REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[CH:14]=[CH:13][C:8]([C:9](OC)=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].CO.[BH4-].[Li+]>C1COCC1>[OH:10][CH2:9][C:8]1[CH:7]=[CH:6][C:5]([S:2]([NH2:1])(=[O:3])=[O:4])=[CH:14][CH:13]=1 |f:2.3|
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Name
|
|
Quantity
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5.8 g
|
Type
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reactant
|
Smiles
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NS(=O)(=O)C1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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[BH4-].[Li+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
ice
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Quantity
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80 mL
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating
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Type
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TEMPERATURE
|
Details
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at reflux for 3.5 hours
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Duration
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3.5 h
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Type
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TEMPERATURE
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Details
|
the reaction mixture was cooled
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by chromatography (silica gel, hexane/ethyl acetate, 1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |